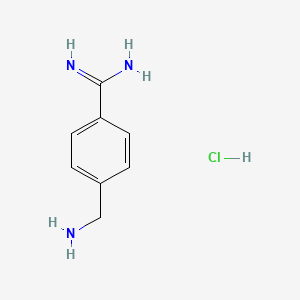
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride is an organic compound with a complex structure. It is commonly used in various scientific research fields due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride typically involves multiple steps. One common method starts with the synthesis of 1-methyl-4-piperidone, which is then reacted with piperazine to form 1-(1-Methyl-4-piperidinyl)piperazine . This intermediate is further reacted with 4-chloroacetophenone under specific conditions to yield the final product . The reaction conditions often include the use of solvents like methanol and the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-piperidinyl)piperazine
- 1-Methyl-4-(4-piperidinyl)piperazine
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
1-(4-(1-Methylpiperidin-4-yl)phenyl)ethan-1-onehydrochloride is unique due to its specific structural features that confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies .
Properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
1-[4-(1-methylpiperidin-4-yl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(2)10-8-14;/h3-6,14H,7-10H2,1-2H3;1H |
InChI Key |
KEBWQNQVICUWMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCN(CC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Methoxy-10-[4-(3-hydroxypropyl)piperazino]dibenzo[b,f]thiepin](/img/structure/B8411431.png)

![1-[4-(4-Chloro-2-hydroxybutoxy)phenyl]ethanone](/img/structure/B8411438.png)



![Ethyl 2-[methyl-(2-phenylmethoxyacetyl)amino]acetate](/img/structure/B8411474.png)

![3-Hydroxy-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B8411497.png)
